六六六-I-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

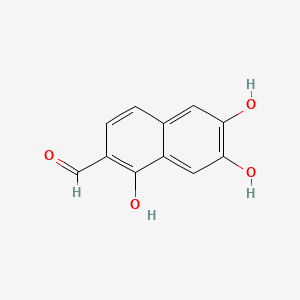

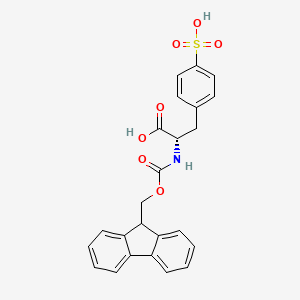

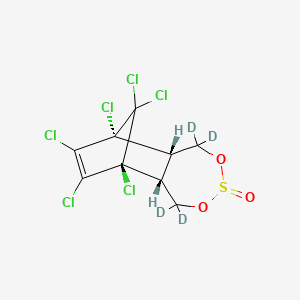

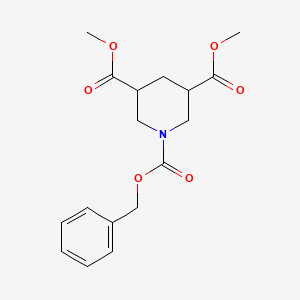

Alpha-Endosulfan D4 is a stable isotope labelled compound . It has a molecular weight of 410.95 and its molecular formula is C9 2H4 H2 Cl6 O3 S . It is used for research purposes .

Synthesis Analysis

The synthesis of Endosulfan is traditionally accomplished by gas chromatography fitted with an electron capture detector (GC/ECD) or coupled with mass spectrometry (GC/MS) . A selective, sensitive, and fast online solid-phase extraction (SPE) method coupled with liquid chromatography separation and tandem mass spectrometry (LC-MS/MS) has been developed for the determination of endosulfan isomers .

Molecular Structure Analysis

The molecular structure of alpha-Endosulfan D4 is complex, with the IUPAC name being alpha-Endosulfan D4 . The structure includes elements such as carbon, hydrogen, chlorine, oxygen, and sulfur .

Chemical Reactions Analysis

Alpha-Endosulfan D4 can interact with different types of microplastics (MP), such as low-density polyethylene (LDPE), polyethylene-co-vinyl acetate, unplasticized polyvinyl chloride, polyamide 6, polystyrene granule, and polypropylene granule . The adsorption dynamics of alpha-Endosulfan D4 by these MPs were evaluated, with the most critical situation identified for the system LDPE (particle size < 300 μm) .

Physical And Chemical Properties Analysis

Alpha-Endosulfan D4 is a cream-to-brown-colored solid that may appear crystalline or in flakes . It is insoluble in water and slowly hydrolyzes to form sulfur dioxide and a diol; this reaction is more rapid under basic conditions .

科学研究应用

杀虫剂用途

六六六主要用作杀虫剂 . 它威胁着人类健康和多种水生和陆地物种 . 印度在 1920 年至 2012 年间生产和使用了 4500 吨六六六 .

对水生和陆地生物的影响

经验证明,六六六对多种水生和陆地生物具有有害影响 . 它对水生生物、蜜蜂和鸟类也有危害 .

土壤和水污染

由于该物质在食物链中的长期持久性和生物累积,水和土壤污染可能会危害更高营养级 . 为了减少六六六污染的水生生物和水对健康的危害,美国环境保护署将环境水标准定为 74 μg/L .

排放和残留计算

使用简化的网格化农药排放和残留模型,根据六六六的使用量计算出其排放量和残留量 . 已建立中国农业土壤中α-和β-六六六的历史网格化排放和残留清单 .

六六六的替代行为

作用机制

Target of Action

Endosulfan, including its isomers such as Endosulfan-I-D4, is a broad-spectrum organochlorine pesticide . It is designed to selectively affect pests without causing harm to non-target organisms . Achieving absolute specificity in biological systems is a persisting challenge . Endosulfan is known to be a potential endocrine disruptor .

Mode of Action

Endosulfan’s mode of action involves inducing DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This damage is primarily induced via the production of reactive oxygen species (ROS) . Extensive sequencing analyses showed increased length and frequency of deletions catalyzed by lungs and testes upon Endosulfan treatment .

Biochemical Pathways

Endosulfan affects several biochemical pathways. It induces ROS-mediated DNA damage in cells, which triggers a DNA damage response . While the classical Non-Homologous End Joining (NHEJ) pathway is altered and up-regulated, deletion and mutation-prone Microhomology-Mediated End Joining (MMEJ) is favored, most likely due to differential protein expression .

Result of Action

Endosulfan’s action results in several molecular and cellular effects. Apart from reducing fertility levels in male animals, it induces DNA damage . It also causes a higher degree of degeneration in the reproductive organ of Swiss albino mice . In testis of Endosulfan treated mice, there is significant damage and reduction in the tissue of seminiferous tubules and primordial germ cells .

安全和危害

未来方向

The role of microplastics in the fate and transport of pesticides like alpha-Endosulfan D4 is an area that requires further investigation . Understanding the interaction between pesticides and microplastics can help in assessing the potential environmental impact and developing strategies for pollution control .

生化分析

Biochemical Properties

Endosulfan-I-D4 interacts with various enzymes, proteins, and other biomolecules. It has been shown to cause DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . This suggests that Endosulfan-I-D4 may interact with DNA repair enzymes and proteins involved in the DNA damage response.

Cellular Effects

Endosulfan-I-D4 has been shown to have significant effects on various types of cells and cellular processes. It reduces fertility levels in male animals and induces DNA damage that triggers compromised DNA damage response . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Endosulfan-I-D4 involves its interaction with DNA, leading to DNA damage. This damage triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This suggests that Endosulfan-I-D4 may bind to DNA and interfere with the normal functioning of DNA repair enzymes.

Temporal Effects in Laboratory Settings

Endosulfan-I-D4 shows changes in its effects over time in laboratory settings. After 20 days of experiment, endosulfan isomers removal efficiencies were increased to 89.24–97.62 % through bioremediation . This suggests that Endosulfan-I-D4 may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Endosulfan-I-D4 vary with different dosages in animal models. It has been shown to reduce fertility levels in male animals and induce DNA damage . High doses of Endosulfan-I-D4 can lead to significant reproductive damage in both male and female Swiss albino mice groups .

Metabolic Pathways

Endosulfan-I-D4 is involved in several metabolic pathways. It has been shown to affect amino acid metabolism, energy metabolism, and lipid metabolism . This suggests that Endosulfan-I-D4 may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

Endosulfan-I-D4 is transported and distributed within cells and tissues. It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . This suggests that Endosulfan-I-D4 may interact with transporters or binding proteins and affect its localization or accumulation.

属性

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

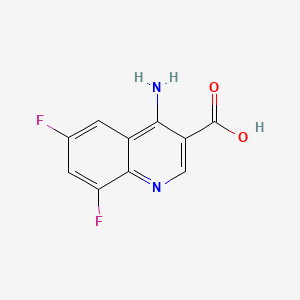

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)

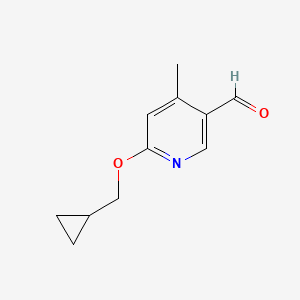

![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)